(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile
Description
“(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile” is a chiral nitrile-containing β-amino acid derivative characterized by a stereogenic center at the C3 position (S-configuration). Its structure comprises a 2-fluoro-4-methylphenyl group attached to a propanenitrile backbone with an amino group at the β-position.
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
InChI Key |
HOIKQLRMEZFHCY-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CC#N)N)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC#N)N)F |
Origin of Product |
United States |
Biological Activity
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a nitrile group, and a fluorinated aromatic ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C10H12FN
- Molecular Weight : 178.21 g/mol
- Key Structural Features :
- Chiral center at the carbon attached to the amino group
- Presence of a fluorine atom enhances biological interactions
The compound's stereochemistry and functional groups contribute to its ability to interact with various biological targets, such as enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and other interactions that modulate the activity of these molecular targets.
Mechanisms of Biological Activity
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor in enzymatic pathways, particularly those involved in neurotransmitter regulation. The fluorinated aromatic structure enhances binding affinity to target receptors, making it a candidate for therapeutic agents in treating neurological disorders.
- Receptor Modulation : The unique chemical properties allow for specific interactions with receptor sites, potentially leading to modulation of receptor activity. This could be particularly relevant in pharmacological contexts where precise receptor targeting is necessary .
Research Findings and Case Studies
Recent research has highlighted the pharmacological potential of this compound through various studies:
- In Vitro Studies : A study assessed the compound's efficacy against specific biological targets using bioassays. Results indicated that modifications in the molecular structure could lead to variations in biological effects, underscoring the importance of structure-activity relationships in drug development.
- Comparative Analysis : Similar compounds have been explored for their roles as enzyme inhibitors or receptor modulators. For instance, compounds with analogous structures have demonstrated significant activity against various pathogens, providing insights into the therapeutic potential of this compound .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Estimated based on structural formula.
Functional Group Variations
- Nitrile vs. Carboxylic Acid: The nitrile group in the target compound confers distinct reactivity (e.g., resistance to hydrolysis under basic conditions) compared to carboxylic acid derivatives like (S)-3-Amino-3-(2-fluoro-4-methylphenyl)propionic acid. The latter exhibits higher melting points (258–260°C) due to hydrogen bonding, whereas nitriles typically have lower thermal stability.
- Stereochemical Impact : The (3S)-configuration is critical for enantioselective interactions. For example, lipase-catalyzed synthesis of propionic acid analogs achieved moderate yields (~48%) and specific optical rotations ([α] = -13.0 for the methyl-substituted variant), suggesting similar stereochemical challenges in nitrile synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
